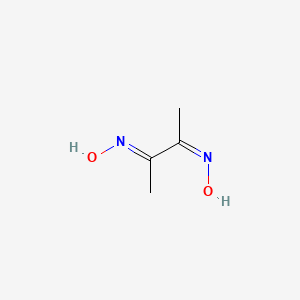
Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate
Descripción general
Descripción
“Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate” is a chemical compound with the CAS Number: 60640-71-3 . It has a molecular weight of 219.2 and its IUPAC name is methyl 5-(4-hydroxyphenyl)-3-isoxazolecarboxylate . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO4/c1-15-11(14)9-6-10(16-12-9)7-2-4-8(13)5-3-7/h2-6,13H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate” is a white to yellow solid . The compound should be stored at a temperature of +4°C .Aplicaciones Científicas De Investigación
Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate: A Comprehensive Analysis
Cancer Research: Isoxazole derivatives, including Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate, have been studied for their potential in cancer treatment. For instance, a study reported that an isoxazole compound showed inhibitory effects on pancreatic cancer cell proliferation, migration, and invasion in vitro .
Drug Discovery: The isoxazole ring is a common pharmacophore in drug discovery due to its diverse biological activities. It has been incorporated into molecules with anticancer properties, as well as potential HDAC inhibitors, antioxidants, antibacterial, and antimicrobial agents .
Synthetic Chemistry: Isoxazoles, including Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate, are used in synthetic chemistry as intermediates for the synthesis of more complex molecules. They can be synthesized through various metal-free routes .
Biological Studies: Functionalized isoxazole scaffolds like Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate are used in biological studies to explore their activity profiles and understand their mechanisms of action in different biological systems .
Material Science: Isoxazoles can be used in material science for the development of new materials with specific properties. The presence of the isoxazole ring can influence the electronic and structural characteristics of these materials .
Pharmacology: Given its structural similarity to other bioactive isoxazoles, Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate may be explored for its pharmacological properties, including its interaction with various biological targets .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of “Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
Isoxazole derivatives are known to interact with various biological targets via different mechanisms
Biochemical Pathways
Isoxazole derivatives are known to be involved in a variety of biochemical pathways, but the specific pathways affected by this compound are still under investigation .
Pharmacokinetics
It is known that the compound is a white to yellow solid , suggesting that it may have good bioavailability
Action Environment
It is known that the compound should be stored at room temperature , suggesting that it is stable under normal environmental conditions.
Propiedades
IUPAC Name |
methyl 5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-11(14)9-6-10(16-12-9)7-2-4-8(13)5-3-7/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJBPTJJWQRQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(2-fluorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1418085.png)


![Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate](/img/structure/B1418088.png)



![Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1418096.png)

